5-(2,2-Dimethylpropyl)pyridine-2-carboxamide
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Overview
Description
5-(2,2-Dimethylpropyl)pyridine-2-carboxamide is an organic compound with the molecular formula C12H18N2O. It belongs to the class of pyridine carboxamides, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyridine ring substituted with a carboxamide group and a 2,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid derivatives
Reduction: Pyridine-2-carboxamide to pyridine-2-amine
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Scientific Research Applications
5-(2,2-Dimethylpropyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can lead to the inhibition of enzymatic activity, which is beneficial in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: Pyridine-2-carboxamide, known for its use in coordination chemistry and as a precursor in organic synthesis.
Isonicotinamide: Pyridine-4-carboxamide, used in the synthesis of various pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness
5-(2,2-Dimethylpropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and may influence its biological activity compared to other pyridine carboxamides.
Properties
CAS No. |
90145-51-0 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)6-8-4-5-9(10(12)14)13-7-8/h4-5,7H,6H2,1-3H3,(H2,12,14) |
InChI Key |
SLASXOVKIKVKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
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